

# **INZ-701: A Promising Enzyme Replacement Therapy for ENPP1 and ABCC6 Deficiencies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Inz-1    |           |
| Cat. No.:            | B1672008 | Get Quote |

A Comparative Analysis Against the Standard of Care

For researchers, scientists, and drug development professionals invested in rare genetic mineralization disorders, this guide provides a comprehensive comparison of the investigational enzyme replacement therapy INZ-701 against the current standard of care for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Deficiency and ATP-Binding Cassette Subfamily C Member 6 (ABCC6) Deficiency. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

## **Executive Summary**

ENPP1 and ABCC6 deficiencies are rare, life-threatening genetic disorders characterized by abnormal tissue mineralization and intimal proliferation. Currently, there are no approved targeted therapies, and the standard of care is supportive, focusing on managing symptoms and complications. INZ-701, a recombinant human ENPP1-Fc fusion protein, is an investigational enzyme replacement therapy designed to address the root cause of these diseases by restoring deficient enzyme activity and normalizing plasma pyrophosphate (PPi) and adenosine levels. Clinical trial data to date suggests that INZ-701 is a promising therapeutic candidate, demonstrating a favorable safety profile and showing potential in improving key disease markers.

## **Current Standard of Care: A Supportive Approach**



For both ENPP1 and ABCC6 deficiencies, the current standard of care is not curative but aims to alleviate symptoms and manage the progression of the diseases.

### **ENPP1** Deficiency:

- Supportive Care: Management of cardiovascular symptoms such as heart disease and hypertension is crucial.[1]
- Bisphosphonates: These may be used to reduce calcification, though their efficacy is not well-established.[1]
- Phosphate and Calcitriol: For patients who develop rickets, a combination of oral phosphate and calcitriol is often prescribed. However, this regimen presents a high treatment burden, requiring multiple daily doses, and can lead to side effects like nephrocalcinosis (calcification of the kidneys).[1]

#### ABCC6 Deficiency:

 No Approved Therapies: There are currently no approved treatments specifically for ABCC6 deficiency. Management is focused on addressing the clinical manifestations of the disease, such as cardiovascular and ophthalmologic complications.

## **INZ-701: A Targeted Therapeutic Strategy**

INZ-701 is a rationally designed enzyme replacement therapy that directly addresses the underlying enzymatic deficiency in these disorders.

#### Mechanism of Action:

INZ-701 is a soluble, recombinant form of the human ENPP1 enzyme fused to an Fc domain to extend its half-life. By replacing the deficient or absent ENPP1 enzyme, INZ-701 is designed to increase the levels of extracellular PPi and adenosine. PPi is a critical inhibitor of pathological calcification, while adenosine plays a role in regulating tissue responses to injury and inflammation.



# Performance Benchmarking: INZ-701 vs. Standard of Care

The following tables summarize the available quantitative data from clinical trials of INZ-701, providing a preliminary comparison with the outcomes of the current standard of care.

**Table 1: INZ-701 Performance in ENPP1 Deficiency** 



| Performance Metric                   | INZ-701 Clinical Trial<br>Results                                                                                                                                                                                                                             | Standard of Care<br>(Supportive)                                                                              |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Survival in Infants                  | 80% of infants treated with INZ-701 survived beyond their first year.[2]                                                                                                                                                                                      | Historical survival rate is approximately 50%.[2]                                                             |
| Plasma Pyrophosphate (PPi)<br>Levels | Rapid, significant, and sustained increases in PPi levels observed in adults.[3] Mean PPi across dose cohorts (0.2, 0.6, and 1.8 mg/kg) from day 32 to week 48 were 1299±131 nM, 1356±136 nM, and 1282±81 nM, respectively, from a baseline of 426±407 nM.[3] | PPi levels remain low.                                                                                        |
| Bone Metabolism Markers              | Significant reduction in fibroblast growth factor-23 (FGF-23) and an increase in bone-specific alkaline phosphatase (BSAP), with a decrease in c-telopeptide (CTX), suggesting improved bone mineralization.[4]                                               | Continued abnormal bone metabolism.                                                                           |
| Arterial Calcification               | Reductions or stabilization of arterial calcifications observed in all surviving infant patients, with complete resolution in some cases and no evidence of progression.[2]                                                                                   | Progressive arterial calcification.                                                                           |
| Safety and Tolerability              | Generally well-tolerated with<br>no drug-related serious or<br>severe adverse events<br>reported in the Phase 1/2<br>study in adults.[3]                                                                                                                      | Side effects associated with supportive treatments (e.g., nephrocalcinosis from phosphate and calcitriol).[1] |



Table 2: INZ-701 Performance in ABCC6 Deficiency

| Performance Metric                   | INZ-701 Clinical Trial<br>Results                                                                                                                                                 | Standard of Care<br>(Supportive)     |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|
| Vascular Health                      | Stabilization and reduction of carotid intima-media thickness (cIMT), a marker for cardiovascular disease and stroke risk.[4]                                                     | Progressive vascular pathology.      |
| Retinal Health                       | Increase in choroidal<br>thickness, associated with<br>retinal health, was noted<br>across all dose cohorts.[4]                                                                   | Progressive retinal deterioration.   |
| Visual Function                      | Preservation and improvement in visual function over 48 weeks for patients with initial scores below normal, as measured by the Global Visual Function Questionnaire (VFQ-25).[4] | Progressive loss of visual function. |
| Plasma Pyrophosphate (PPi)<br>Levels | Treatment led to plasma PPi levels returning to normal at all dose levels in GACI patients and in the highest dosing level in PXE patients.[5]                                    | PPi levels remain low.               |
| Safety and Tolerability              | Favorable safety profile with no serious adverse events reported in the Phase 1/2 trial.  [4]                                                                                     | N/A (No specific approved therapy)   |

## **Experimental Protocols**

The clinical evaluation of INZ-701 has been conducted through a series of Phase 1/2 and ongoing Phase 3 clinical trials. The general methodologies are described below.



# INZ-701 Clinical Trial in ENPP1 Deficiency (Adults - NCT04686175)

- Study Design: A Phase 1/2, multicenter, open-label, multiple ascending dose study followed by a long-term open-label extension period.[6]
- Participants: Adults (18 to <65 years of age) with a confirmed genetic diagnosis of ENPP1</li>
   Deficiency and biochemical evidence of hypopyrophosphatemia (PPi <1300 nM).[6]</li>
- Intervention: INZ-701 administered via subcutaneous injection at doses of 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[3]
- Primary Outcome Measures: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of INZ-701.[6]
- Exploratory Endpoints: Evaluations of skeletal assessment (X-ray and DEXA), arterial and organ calcification (CT scans, echocardiogram, and renal ultrasound), cardiovascular function, and patient-reported outcomes.[6]

# INZ-701 Clinical Trial in ABCC6 Deficiency (Adults - NCT05030831)

- Study Design: A Phase 1/2, open-label, multiple ascending dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of INZ-701 followed by an open-label long-term extension period.[7]
- Participants: Adults (18 to <70 years old) with a diagnosis of ABCC6 Deficiency supported by prior genetic identification of biallelic ABCC6 mutations.[8]
- Intervention: INZ-701 administered via subcutaneous injection at increasing doses.[8]
   Participants were assigned to three dose cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[9]
- Primary Outcome Measures: To understand the safety of the medication, how it is processed by the body, and changes in PPi and other markers.[8]
- Extension Period Endpoints: Evaluation of skeletal, vascular, and physical function, as well as patient-reported outcomes.[8]



## **Signaling Pathways and Mechanism of Action**

To understand the therapeutic rationale for INZ-701, it is essential to visualize the underlying signaling pathways affected by ENPP1 and ABCC6 deficiencies.

### **ENPP1** Deficiency and the Role of INZ-701

ENPP1 plays a crucial role in hydrolyzing extracellular ATP to produce AMP and PPi. PPi is a potent inhibitor of hydroxyapatite crystal formation and deposition, thus preventing soft tissue calcification. In ENPP1 deficiency, low levels of PPi lead to pathological calcification. INZ-701, as an enzyme replacement, restores the production of PPi.

Furthermore, ENPP1 is a negative regulator of the cGAMP-STING (stimulator of interferon genes) pathway.[10][11] ENPP1 degrades extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway, leading to an innate immune response.[12] While the direct relevance to the mineralization phenotype is still under investigation, it highlights the multifaceted role of ENPP1.





Click to download full resolution via product page

Caption: ENPP1's dual role in mineralization and immune signaling.

### **ABCC6 Deficiency and Downstream Effects**

The ABCC6 protein, primarily expressed in the liver and kidneys, is an ATP-dependent transporter.[13][14] While its exact substrate is still under investigation, its deficiency leads to reduced circulating levels of PPi, resulting in ectopic calcification similar to ENPP1 deficiency. [15] One of the downstream consequences of ABCC6 deficiency is the activation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is pro-mineralizing.[16][17] This activation is thought to contribute to the osteochondrogenic changes seen in affected tissues.





Click to download full resolution via product page

Caption: ABCC6 deficiency leads to reduced PPi and pro-mineralizing BMP signaling.

### Conclusion

INZ-701 represents a significant advancement in the potential treatment of ENPP1 and ABCC6 deficiencies. By targeting the fundamental enzymatic defect, it offers a promising alternative to the current supportive standard of care. The preliminary clinical data on survival, biochemical markers, and clinical outcomes are encouraging. Further data from ongoing and planned pivotal trials will be critical in fully elucidating the efficacy and safety profile of INZ-701 and its potential to become the new standard of care for these devastating rare diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Inozyme Pharma Provides Update for Phase 1/2 Clinical Trials in ABCC6 Deficiency & ENPP1 Deficiency [drug-dev.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency Results from 48-week Phase 1/2 Open Label Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 5. New Data Reported From Trials of Drug Developed at Yale Pathology to Treat Rare, Often Fatal Neonatal Disorder < Yale School of Medicine [medicine.yale.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. inozyme.com [inozyme.com]
- 9. Inozyme Pharma Announces Positive Topline Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ABCC6 Deficiency (PXE) and ENPP1 Deficiency - BioSpace [biospace.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. medlineplus.gov [medlineplus.gov]
- 15. researchgate.net [researchgate.net]
- 16. ABCC6 deficiency is associated with activation of BMP signaling in liver and kidney -PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABCC6 deficiency is associated with activation of BMP signaling in liver and kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [INZ-701: A Promising Enzyme Replacement Therapy for ENPP1 and ABCC6 Deficiencies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672008#benchmarking-inz-1-s-performance-against-standard-of-care]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com